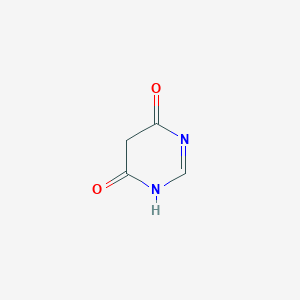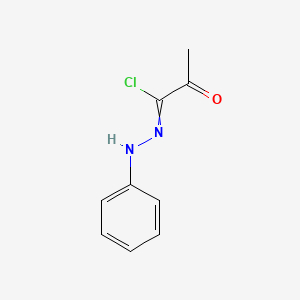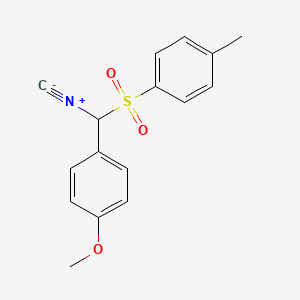
5-(Benzyloxy)-2,4-dichloroaniline
Vue d'ensemble
Description
The compound 5-(Benzyloxy)-2,4-dichloroaniline is a chemical that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and chemical reactions that can provide insight into the properties and potential synthesis routes for similar compounds. For instance, the synthesis of 1-(Benzyloxy)-1,2,3-triazole as mentioned in paper involves selective benzylation, which could be a relevant technique for synthesizing the benzyloxy group in 5-(Benzyloxy)-2,4-dichloroaniline.
Synthesis Analysis
The synthesis of related compounds involves various techniques such as selective benzylation , and the use of metalation with n-butyllithium to introduce different substituents at specific positions on a molecule . These methods could potentially be adapted for the synthesis of 5-(Benzyloxy)-2,4-dichloroaniline by targeting the appropriate positions on the aniline ring for substitution.
Molecular Structure Analysis
The molecular structure of compounds similar to 5-(Benzyloxy)-2,4-dichloroaniline can be characterized using spectroscopic techniques such as NMR, UV-VIS, and IR . Density Functional Theory (DFT) calculations can also be employed to optimize molecular geometries and predict various properties of the molecule . These techniques would likely be applicable in analyzing the molecular structure of 5-(Benzyloxy)-2,4-dichloroaniline.
Chemical Reactions Analysis
The chemical behavior of related compounds in the presence of different reagents and conditions provides insight into possible reactions that 5-(Benzyloxy)-2,4-dichloroaniline might undergo. For example, the dichotomic behavior of Z-2,4-dinitrophenylhydrazone derivatives in the presence of trichloroacetic acid and piperidine suggests that similar compounds could exhibit multiple reaction pathways depending on the solvent and conditions . The oxidation of 4-chloroaniline to produce various products also indicates the reactivity of chlorinated anilines .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 5-(Benzyloxy)-2,4-dichloroaniline can be inferred from studies on similar molecules. For instance, the stability of certain compounds under specific conditions and the influence of substituents on molecular stability and reactivity are discussed . The presence of electron-withdrawing or electron-donating groups can significantly affect the charge distribution within the molecule, which in turn influences its reactivity .
Applications De Recherche Scientifique
-
Antimicrobial Activity
- Field : Pharmaceutical and medicinal chemistry .
- Application : Chalcones derivatives, which can be synthesized using compounds like 5-(Benzyloxy)-2,4-dichloroaniline, have wide applications in pharmaceutical and medicinal chemistry .
- Method : These compounds were synthesized by coupling with aromatic substituted aldehyde .
- Results : The synthesized compounds were screened for antimicrobial activity .
-
Bioactivity of Xanthone Glucosides
- Field : Biochemistry .
- Application : Xanthones, which can potentially be synthesized from compounds like 5-(Benzyloxy)-2,4-dichloroaniline, are secondary metabolites found in plants, fungi, lichens, and bacteria. They have a diverse range of bioactivities .
- Method : The structure, bioactivity, and synthesis of these compounds were all explored in depth .
- Results : They have a variety of health-promoting properties, including anti-bacterial, anti-carcinogenic, anti-oxidant, and anti-diabetic properties .
-
Synthesis of Chromane Derivatives
- Field : Organic Chemistry .
- Application : In the context of ongoing studies on chromane derivatives as inhibitors of the salicylate synthase from M. tuberculosis, a new, unexpected compound was isolated from the cyclization of a compound similar to 5-(Benzyloxy)-2,4-dichloroaniline .
- Method : The compound was isolated from the cyclization of 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester .
- Results : The result was a new, unexpected compound .
-
Multifunctional Aldose Reductase Inhibitors
- Field : Medicinal Chemistry .
- Application : Hydroxypyridinone derivatives, which can potentially be synthesized from compounds like 5-(Benzyloxy)-2,4-dichloroaniline, were designed, synthesized and evaluated for their inhibitory behavior and antioxidant activity .
- Method : The derivatives were synthesized and their inhibitory behavior and antioxidant activity were evaluated .
- Results : One of the derivatives, {2- [2- (3,4-dihydroxy-phenyl)-vinyl]-5-hydroxy-4-oxo-4 H -pyridin-1-yl}-acetic acid (7l), was found to be the most potent, with IC 50 values of 0.789 μM . It also showed excellent selectivity towards ALR2 with a selectivity index of 25.23 .
-
Antioxidant and Antimicrobial Activity of Transition Metal Complexes
- Field : Inorganic Chemistry .
- Application : Transition metal complexes derived from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde were synthesized and evaluated for their in vitro antioxidant and antimicrobial activities .
- Method : The complexes were synthesized from the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .
- Results : The synthesized metal(II) complexes were found to be highly potent and showed good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands .
-
Benzylic Oxidations and Reductions
- Field : Organic Chemistry .
- Application : The zinc used in ketone reductions, such as 5, is usually activated by alloying with mercury (a process known as amalgamation) .
- Method : Several alternative methods for reducing nitro groups to amines are known .
- Results : This process is used in the synthesis of a variety of organic compounds .
-
Inhibitors of Aldose Reductase
- Field : Medicinal Chemistry .
- Application : Hydroxypyridinone derivatives, which can potentially be synthesized from compounds like 5-(Benzyloxy)-2,4-dichloroaniline, were designed, synthesized and evaluated for their inhibitory behavior and antioxidant activity .
- Method : The derivatives were synthesized and their inhibitory behavior and antioxidant activity were evaluated .
- Results : Notably, {2- [2- (3,4-dihydroxy-phenyl)-vinyl]-5-hydroxy-4-oxo-4 H -pyridin-1-yl}-acetic acid (7l) was the most potent, with IC 50 values of 0.789 μM . Moreover, 7l showed excellent selectivity towards ALR2 with a selectivity index of 25.23 .
-
Antioxidant and Antimicrobial Activity of Transition Metal Complexes
- Field : Inorganic Chemistry .
- Application : Transition metal complexes derived from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde were synthesized and evaluated for their in vitro antioxidant and antimicrobial activities .
- Method : The complexes were synthesized from the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .
- Results : The synthesized metal(II) complexes were found to be highly potent and showed good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands .
-
Benzylic Oxidations and Reductions
- Field : Organic Chemistry .
- Application : The zinc used in ketone reductions, such as 5, is usually activated by alloying with mercury (a process known as amalgamation) .
- Method : Several alternative methods for reducing nitro groups to amines are known .
- Results : This process is used in the synthesis of a variety of organic compounds .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2,4-dichloro-5-phenylmethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO/c14-10-6-11(15)13(7-12(10)16)17-8-9-4-2-1-3-5-9/h1-7H,8,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOCSSKTOYFHRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377269 | |
| Record name | 5-(benzyloxy)-2,4-dichloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzyloxy)-2,4-dichloroaniline | |
CAS RN |
338960-25-1 | |
| Record name | 2,4-Dichloro-5-(phenylmethoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338960-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(benzyloxy)-2,4-dichloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303611.png)
![1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303614.png)









![2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1303633.png)